2-fluoro-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(pyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a fluorine atom attached to a benzene ring, which is further connected to a sulfonamide group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-fluoro-N-(pyridin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group mimics the structure of natural substrates, leading to competitive inhibition. The fluorine atom enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(pyridin-3-yl)benzenesulfonamide
- 2-chloro-N-(pyridin-2-yl)benzenesulfonamide
- 2-fluoro-N-(pyridin-2-yl)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a pyridine ring. The fluorine atom imparts specific electronic properties, enhancing the compound’s reactivity and binding affinity. The pyridine ring provides additional sites for functionalization, making the compound versatile for various applications .
Properties
Molecular Formula |
C11H9FN2O2S |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-fluoro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9FN2O2S/c12-9-5-1-2-6-10(9)17(15,16)14-11-7-3-4-8-13-11/h1-8H,(H,13,14) |
InChI Key |
GZUKOTSEUYJHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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